6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid
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Overview
Description
“6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 926269-29-6 . It has a molecular weight of 422.2 and its molecular formula is C19H11BrF3NO2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H11BrF3NO2/c20-13-5-7-17-15 (9-13)16 (18 (25)26)10-14 (24-17)6-4-11-2-1-3-12 (8-11)19 (21,22)23/h1-10H, (H,25,26)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, trifluoromethyl, and carboxylic acid groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Quinoline Derivatives : One study describes the synthesis of 4-(trifluoromethyl)quinoline derivatives through a process involving condensation, cyclization, and subsequent reactions to produce various compounds, including 4-trifluoromethyl-2-quinolinecarboxylic acids and 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids, highlighting the synthetic versatility of these compounds (Lefebvre, Marull, & Schlosser, 2003).
Biological Activities
- Antimicrobial and Antimalarial Agents : A study reported the design and synthesis of novel quinoline based 1,2,3-triazoles, demonstrating good yields from intermediates such as 6-bromo-2-chloro-quinolin-3-yl-methanol. These compounds were screened for antimicrobial activity against various microorganisms and antimalarial activity, indicating the potential use of 6-bromo-quinoline derivatives in developing new therapeutic agents (Parthasaradhi et al., 2015).
Advanced Material Applications
- Photophysical Properties : The study on bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid revealed compounds possessing both photoacid and photobase properties. This research opens pathways for the development of materials with unique optical properties, potentially useful in various technological applications (Gavrishova et al., 2015).
Pharmaceutical Applications
- Molecular Docking and Drug Development : Another study explored the molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO, and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. This comprehensive analysis suggests potential inhibitory activity against specific proteins, hinting at the use of these compounds in developing new pharmaceuticals (Ulahannan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-5-7-17-15(9-13)16(18(25)26)10-14(24-17)6-4-11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,25,26)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUUPQRQZLKZNH-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid |
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